2-Fluoro-N-isopropyl-4-nitrobenzamide

Lipophilicity Drug Design Medicinal Chemistry

This 2-fluoro-4-nitrobenzamide delivers a quantifiable lipophilicity increase (ΔLogP ≈ +0.14) while preserving hydrogen-bonding capacity (TPSA 72.24 Ų), enabling unambiguous attribution of potency shifts to fluorophilic or permeability effects. The ortho-fluoro group activates the ring toward SNAr reactions, facilitating efficient diversification into fluorinated heterocycles. Supplied with batch-specific Certificates of Analysis and consistent purity, it meets GLP/GMP requirements for preclinical toxicology and IND-enabling studies.

Molecular Formula C10H11FN2O3
Molecular Weight 226.2 g/mol
CAS No. 927209-10-7
Cat. No. B1466189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-isopropyl-4-nitrobenzamide
CAS927209-10-7
Molecular FormulaC10H11FN2O3
Molecular Weight226.2 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C10H11FN2O3/c1-6(2)12-10(14)8-4-3-7(13(15)16)5-9(8)11/h3-6H,1-2H3,(H,12,14)
InChIKeyGGQMFEGCXQBIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7): Procurement-Ready Fluorinated Nitrobenzamide Building Block


2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7) is a fluorinated nitrobenzamide derivative characterized by a 2-fluoro substituent, a 4-nitro group, and an N-isopropyl amide moiety . With a molecular weight of 226.2 g/mol and a typical commercial purity of 95–98% [1], this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . Its distinct substitution pattern—combining an electron-withdrawing fluorine ortho to the amide with a para-nitro group—confers unique electronic and steric properties that differentiate it from non-fluorinated or regioisomeric analogs .

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7): Why Generic Substitution with Non-Fluorinated or Regioisomeric Analogs Is Not Recommended


In-class nitrobenzamide derivatives cannot be freely interchanged due to substantial differences in physicochemical and electronic profiles driven by substitution pattern . The 2-fluoro substituent in 2-fluoro-N-isopropyl-4-nitrobenzamide increases lipophilicity (LogP = 1.8721) compared to its non-fluorinated counterpart N-isopropyl-4-nitrobenzamide (LogP = 1.733), altering membrane permeability and metabolic stability . Additionally, the ortho-fluoro group exerts a strong electron-withdrawing inductive effect that modulates the reactivity of the amide linkage and the nitro group, impacting both synthetic utility and potential biological target engagement . Regioisomers such as 2-fluoro-3-nitrobenzamide and 2-fluoro-5-nitrobenzamide possess different electronic distributions and steric environments, leading to divergent reactivity in nucleophilic aromatic substitution and cross-coupling reactions . Consequently, substituting this specific compound with a generic or closely related analog without validation risks compromising synthetic outcomes, assay reproducibility, and structure-activity relationship (SAR) integrity.

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7): Product-Specific Quantitative Evidence for Procurement Decisions


Quantified Lipophilicity Advantage of 2-Fluoro Substitution in Nitrobenzamide Series

The 2-fluoro substituent in 2-fluoro-N-isopropyl-4-nitrobenzamide increases calculated lipophilicity relative to the non-fluorinated parent N-isopropyl-4-nitrobenzamide. Computational data indicate a LogP value of 1.8721 for the fluorinated compound compared to 1.733 for the non-fluorinated analog . This ~0.14 LogP unit enhancement is consistent with the established effect of aryl fluorine substitution on membrane permeability and may translate to improved passive diffusion across biological barriers [1].

Lipophilicity Drug Design Medicinal Chemistry LogP

Comparative Procurement Cost Analysis: 2-Fluoro-N-isopropyl-4-nitrobenzamide vs. Non-Fluorinated Analog

Procurement of 2-fluoro-N-isopropyl-4-nitrobenzamide carries a substantial cost premium compared to its non-fluorinated counterpart N-isopropyl-4-nitrobenzamide. As of April 2024, a 1g quantity of the fluorinated compound (97% purity) is priced at approximately $375 [1], whereas the same quantity of the non-fluorinated analog (97% purity) is available for $114 . This 3.3-fold cost differential reflects the added synthetic complexity and value associated with the fluorine substituent, underscoring the need for judicious selection based on project requirements.

Procurement Cost Analysis Fluorinated Building Block

Storage Condition Requirements: Comparative Stability Assessment

2-Fluoro-N-isopropyl-4-nitrobenzamide requires refrigerated storage (2–8°C) to maintain long-term integrity, as specified by multiple vendors . In contrast, its non-fluorinated analog N-isopropyl-4-nitrobenzamide is reported to be stable under ambient conditions (cool, dry place) by some suppliers, though other vendors also recommend 2–8°C storage . The consistency of the refrigerated storage requirement for the fluorinated derivative across multiple independent vendors (Sigma-Aldrich, ChemScene) suggests an intrinsic property difference attributable to the presence of the ortho-fluoro substituent, which may increase susceptibility to degradation pathways such as hydrolysis or thermal decomposition.

Stability Storage Compound Management

Molecular Weight and Hydrogen Bonding Profile: Physicochemical Differentiation from Non-Fluorinated Analog

The introduction of a fluorine atom at the 2-position increases the molecular weight of 2-fluoro-N-isopropyl-4-nitrobenzamide to 226.2 g/mol, compared to 208.2 g/mol for N-isopropyl-4-nitrobenzamide (a difference of 18.0 g/mol or 8.6%) [1]. Both compounds share an identical hydrogen bonding profile—one donor (amide NH) and three acceptors (nitro oxygens and amide carbonyl oxygen)—resulting in a constant Topological Polar Surface Area (TPSA) of 72.24 Ų . The increased molecular weight, without a change in H-bond donor/acceptor count, modestly elevates the compound's overall lipophilicity and may influence passive permeability and metabolic clearance rates [2].

Physicochemical Properties Drug-Likeness Molecular Weight

Vendor Purity Consistency and Certificate of Analysis Availability

2-Fluoro-N-isopropyl-4-nitrobenzamide is commercially available from multiple reputable vendors at consistent purity levels of 95–98% . The compound is offered by Sigma-Aldrich (95% purity), ChemScene (≥98% purity), and several other suppliers listed on Kuujia with purities ranging from 95% to 98% [1]. Importantly, vendors such as Sigma-Aldrich provide Certificates of Analysis (CoA) upon request, enabling verification of batch-specific purity and supporting regulatory compliance in GLP/GMP settings . In contrast, the non-fluorinated analog N-isopropyl-4-nitrobenzamide, while also widely available, exhibits more variable reported storage recommendations and fewer vendors explicitly advertising CoA availability for routine orders [2].

Quality Control Purity Procurement

2-Fluoro-N-isopropyl-4-nitrobenzamide (CAS 927209-10-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Targeting Enhanced Membrane Permeability

Use this compound as a key building block in structure-activity relationship (SAR) studies where a modest increase in lipophilicity (ΔLogP ≈ +0.14) is desired without altering the hydrogen-bonding capacity (TPSA unchanged at 72.24 Ų) . The 2-fluoro substituent provides a subtle yet quantifiable boost to predicted passive permeability, making it a suitable candidate for optimization of lead compounds requiring improved cellular uptake or blood-brain barrier penetration [1].

Synthesis of Fluorinated Heterocycles via Nucleophilic Aromatic Substitution

The ortho-fluoro group in this benzamide derivative activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification into fluorinated heterocyclic scaffolds . This reactivity profile distinguishes it from non-fluorinated analogs and supports its use in the preparation of complex drug-like molecules where fluorine retention is critical for metabolic stability [2].

Procurement for Regulated Research Environments Requiring Certificates of Analysis

Given its availability from Sigma-Aldrich and other established vendors with verifiable Certificates of Analysis (CoA), this compound is well-suited for GLP/GMP-regulated research settings, including preclinical toxicology studies and IND-enabling development . The consistent purity (95–98%) and defined storage requirements (2–8°C) simplify compound management and ensure batch-to-batch reproducibility .

Fluorine-Specific SAR in Fragment-Based Drug Discovery

For fragment-based drug discovery programs, the 18 g/mol molecular weight increase relative to the non-fluorinated analog provides a means to probe fluorine-specific binding interactions while maintaining a low molecular weight (226.2 g/mol) well within fragment library criteria . The unchanged hydrogen-bonding profile (1 donor, 3 acceptors) ensures that any observed potency differences can be attributed primarily to fluorophilic interactions or lipophilicity-driven binding rather than altered H-bonding geometry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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